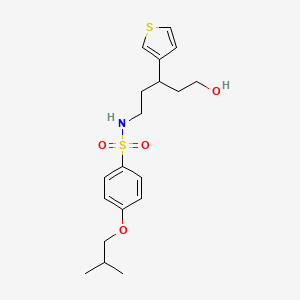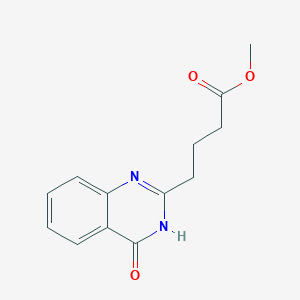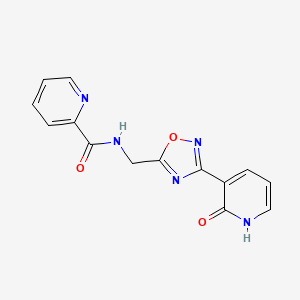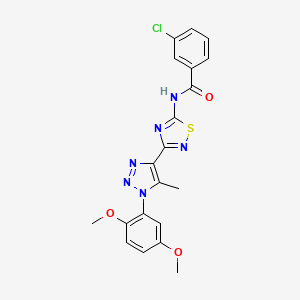
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isobutoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isobutoxybenzenesulfonamide, also known as SUL-121, is a novel small molecule that has gained attention for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isobutoxybenzenesulfonamide and related compounds have been explored for their potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited promising properties as photosensitizers in photodynamic therapy, showing high fluorescence, singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Effects
Several studies have reported the synthesis and bioactivity evaluation of benzenesulfonamide derivatives, indicating their potential as anticancer and antimicrobial agents. For instance, Gul et al. (2016) investigated a series of benzenesulfonamides for their cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory effects. Some derivatives demonstrated significant cytotoxic activities, making them candidates for anti-tumor activity studies (Gul et al., 2016). Similarly, Abbasi et al. (2020) synthesized new derivatives and evaluated their bacterial biofilm inhibition and cytotoxicity, finding promising inhibitory action against bacterial strains and mild cytotoxicity (Abbasi et al., 2020).
Nonlinear Optical Properties
Liang Li et al. (2012) focused on the synthesis of thienyl-substituted pyridinium salts with different counter-anions for exploring second-order nonlinear optical properties. Their findings revealed that some of these compounds possess noncentrosymmetric structures, indicating potential applications in nonlinear optics (Liang Li et al., 2012).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S2/c1-15(2)13-24-18-3-5-19(6-4-18)26(22,23)20-10-7-16(8-11-21)17-9-12-25-14-17/h3-6,9,12,14-16,20-21H,7-8,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLFTVXMZKSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)

![4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2358965.png)
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)

![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)





![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)